Lipophilicity Differentiation: XLogP3 of 4-Isomer vs. 2-Isomer
The 4-substituted isomer exhibits a computed XLogP3 of 2.5, which is 0.3 log units lower than the 2-substituted isomer (XLogP3 = 2.8) [1][2]. This difference is consistent with the distinct spatial positioning of the carbonyl relative to the ring oxygen and is expected to modulate HPLC retention time and passive membrane permeability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 2-Bromo-1-(3,4-dihydro-2H-chromen-2-yl)ethanone (CAS 115749-41-2): XLogP3 = 2.8 |
| Quantified Difference | Δ XLogP3 = -0.3 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A ΔXLogP3 of 0.3 units is sufficient to alter HPLC retention by minutes under typical reverse-phase conditions, directly impacting purification strategy and bioassay partitioning.
- [1] PubChem. (2025). Compound Summary for CID 80147726: 2-bromo-1-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/80147726 View Source
- [2] PubChem. (2025). Compound Summary for CID 14118868: 2-bromo-1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/14118868 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
